molecular formula C3H8OS B031312 2-(Methylthio)ethanol CAS No. 5271-38-5

2-(Methylthio)ethanol

Cat. No. B031312
CAS RN: 5271-38-5
M. Wt: 92.16 g/mol
InChI Key: WBBPRCNXBQTYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)ethanol is a methyl thioether derivative . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is found as a volatile component in Cucumis melo Var. cantalupensis and in port wines .


Synthesis Analysis

The transient absorption spectrum formed on the reaction of H atoms and OH radicals with an aqueous solution of 2-(methylthio)ethanol was studied . More details about its synthesis might be available in specific scientific literature or patents.


Molecular Structure Analysis

The molecular structure of 2-(Methylthio)ethanol can be represented by the linear formula CH3SCH2CH2OH . Its conformational analysis based on matrix-isolation infrared spectroscopy and ab initio molecular orbital calculations indicates that the conformation is stabilized by intramolecular interactions .


Chemical Reactions Analysis

The transient absorption spectrum formed on the reaction of H atoms and OH radicals with an aqueous solution of 2-(methylthio)ethanol was studied . More details about its chemical reactions might be available in specific scientific literature or patents.


Physical And Chemical Properties Analysis

2-(Methylthio)ethanol is a liquid with a refractive index of 1.4930 . It has a boiling point of 169-171 °C and a density of 1.06 g/mL at 25 °C .

Scientific Research Applications

Biodevices

2-(Methylthio)ethanol is used in the creation of 2-methacryloyloxyethyl phosphorylcholine polymers, which are used in biodevices at small scales . These polymers have a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, which prevents nonspecific protein adsorption . This makes them excellent materials for constructing biocompatible surfaces and interfaces with high antibiofouling performance .

Microfluidic Devices

These polymers are also used in microfluidic devices, which manipulate subnanoliters of fluids inside and/or around geometries with submillimeter scales . These devices have diverse applications in areas such as chemistry, biology, medicine, environmental science, and materials science .

Biosensors/Bioprobes

The polymers are used in the construction of biosensors and bioprobes . Their ability to prevent nonspecific protein adsorption makes them ideal for these applications .

Artificial Implants

Artificial implants also benefit from the use of these polymers . Their biocompatibility and antibiofouling properties make them suitable for implantation in the body .

Drug Delivery Systems

The polymers are used in drug delivery systems . Their unique properties allow them to deliver drugs effectively while minimizing adverse reactions .

Organic Synthesis

2-(Methylthio)ethanol is used as an important raw material and intermediate in organic synthesis . It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs .

Reaction Studies

The transient absorption spectrum formed on reaction of H atoms and OH radicals with an aqueous solution of 2-(Methylthio)ethanol has been studied . This research can provide valuable insights into the chemical behavior of this compound .

Safety and Hazards

2-(Methylthio)ethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible and should be kept away from heat/sparks/open flames/hot surfaces . Its thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides .

Mechanism of Action

Target of Action

2-(Methylthio)ethanol, also known as 2-Hydroxyethyl methyl sulfide, is a primary alcohol . It is a small molecule with the molecular formula CH3SCH2CH2OH It is known to have two hydrogen bond acceptors , which suggests that it may interact with biological macromolecules that can donate hydrogen bonds.

Mode of Action

It has been observed that the transient absorption spectrum formed on the reaction of h atoms and oh radicals with an aqueous solution of 2-(methylthio)ethanol . This suggests that it may undergo reactions with radicals in biological systems, potentially leading to changes in the system.

Biochemical Pathways

cantalupensis , suggesting that it may play a role in certain plant metabolic pathways

Pharmacokinetics

Its physical properties such as a boiling point of 169-171 °c and a density of 106 g/mL at 25 °C suggest that it may have certain bioavailability characteristics

Result of Action

It has been suggested that it may have effects when it reacts with radicals

Action Environment

The action of 2-(Methylthio)ethanol can be influenced by environmental factors. For instance, it is classified as a combustible liquid , suggesting that its stability and efficacy could be affected by temperature and the presence of ignition sources. Furthermore, it is recommended that it be handled with adequate ventilation , indicating that its action could be influenced by the presence of oxygen and other gases in the environment.

properties

IUPAC Name

2-methylsulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8OS/c1-5-3-2-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBPRCNXBQTYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200678
Record name Methylthioethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid; powerful meat-like aroma
Record name 2-(Methylthio)ethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1306/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

169.00 to 171.00 °C. @ 760.00 mm Hg
Record name 2-(Methylthio)ethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032425
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in non-polar solvents, soluble (in ethanol)
Record name 2-(Methylthio)ethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1306/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.055-1.065 (20°)
Record name 2-(Methylthio)ethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1306/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-(Methylthio)ethanol

CAS RN

5271-38-5
Record name 2-(Methylthio)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5271-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylthioethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005271385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylthio)ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylthioethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylthio)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(METHYLTHIO)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K6TOE95UY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-(Methylthio)ethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032425
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)ethanol
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)ethanol
Reactant of Route 3
2-(Methylthio)ethanol
Reactant of Route 4
2-(Methylthio)ethanol
Reactant of Route 5
2-(Methylthio)ethanol
Reactant of Route 6
Reactant of Route 6
2-(Methylthio)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.